molecular formula C21H21Cl2NO B2791127 N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride CAS No. 321521-62-4

N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride

Cat. No.: B2791127
CAS No.: 321521-62-4
M. Wt: 374.31
InChI Key: DFZXKIIRJNEGDX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a hydroxyl group, and a diphenyl moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chlorobenzyl chloride and diphenylmethanol.

  • Reaction Steps:

    • The first step involves the reaction of 2-chlorobenzyl chloride with diphenylmethanol under basic conditions to form an intermediate.

    • The intermediate is then treated with a strong acid to form this compound.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions at the chlorobenzyl group can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxo-compounds, depending on the specific conditions.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Derivatives with different functional groups at the chlorobenzyl position.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Biology: It has been studied for its potential antimicrobial properties, inhibiting the growth of certain bacteria. Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals. Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-substituted hydroxamate: Used as an antimicrobial agent.

  • 2-chlorobenzyl chloride: A precursor in organic synthesis.

  • Diphenylmethanol: Used in the synthesis of various diphenyl compounds.

Uniqueness: N-(2-chlorobenzyl)-2-hydroxy-2,2-diphenyl-1-ethanaminium chloride is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to act as both a reagent and a potential therapeutic agent sets it apart from similar compounds.

Properties

IUPAC Name

(2-chlorophenyl)methyl-(2-hydroxy-2,2-diphenylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSLDQHKGJCXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[NH2+]CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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